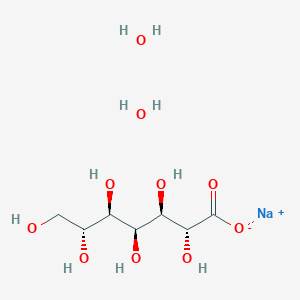

Gluceptate de sodium dihydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a non-toxic, non-hazardous chelating agent. It forms stable complexes with di- and trivalent metal ions such as calcium, iron, and aluminum. This compound is highly compatible with strong alkaline mediums and can prevent bacterial degradation of solutions .

Applications De Recherche Scientifique

Gluceptate sodium dihydrate has a wide range of applications in scientific research and industry:

Chemistry: Used as a chelating agent to bind metal ions in analytical and preparative chemistry.

Biology: Employed in biological studies to stabilize metal ions in solution, preventing precipitation and facilitating biochemical assays.

Medicine: Utilized in diagnostic imaging as a component of radiopharmaceuticals for renal imaging.

Industry: Applied in water treatment to sequester metal ions, in cosmetics to stabilize formulations, and in textile processing to prevent metal ion interference

Mécanisme D'action

Target of Action

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a non-toxic, non-hazardous chelating agent . It forms stable complexes with di- and trivalent metal ions such as Ca2+, Fe2+, Fe3+, Al3+, etc . These metal ions are the primary targets of gluceptate sodium dihydrate.

Mode of Action

The compound interacts with its targets (metal ions) by forming stable complexes . This chelation process involves the compound binding to the metal ions, which can alter the chemical properties of the ions and influence their biological activity.

Biochemical Pathways

For instance, calcium ions play crucial roles in signal transduction pathways, muscle contraction, and bone formation .

Pharmacokinetics

It’s known that the compound is rapidly cleared from the blood when injected intravenously . In patients with normal renal function, less than 15% of the initial activity remains in the blood after one hour . About 40% of the injected dose is excreted in the urine in one hour, while about 70% is excreted in 24 hours . In patients with renal disease, the blood clearance and urinary excretion of the radiopharmaceutical are delayed .

Result of Action

For instance, when the compound forms a complex with calcium ions, it could potentially influence processes such as signal transduction, muscle contraction, and bone formation .

Action Environment

The compound is known to be highly compatible with strong alkaline mediums and can prevent the bacterial degradation of the solution . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as pH and the presence of bacteria.

Analyse Biochimique

Biochemical Properties

Gluceptate Sodium Dihydrate interacts with various enzymes and proteins in biochemical reactions. It forms stable complexes with di- and trivalent metal ions . These interactions are crucial in biochemical reactions, particularly in the context of chelation.

Molecular Mechanism

The molecular mechanism of action of Gluceptate Sodium Dihydrate involves its ability to form stable complexes with di- and trivalent metal ions This chelation process can influence various biochemical reactions at the molecular level

Metabolic Pathways

Gluceptate Sodium Dihydrate is involved in certain metabolic pathways due to its ability to form stable complexes with di- and trivalent metal ions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of gluceptate sodium dihydrate typically involves the oxidation of glucose. A common method is to react glucose with an alkali solution, such as sodium hydroxide, to produce sodium glucoheptonate .

Industrial Production Methods: In industrial settings, the production process involves the controlled oxidation of glucose in the presence of an alkaline medium. The reaction is carefully monitored to ensure the complete conversion of glucose to gluceptate sodium dihydrate, followed by purification and crystallization steps to obtain the dihydrate form.

Analyse Des Réactions Chimiques

Types of Reactions: Gluceptate sodium dihydrate primarily undergoes chelation reactions, where it forms complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound reacts with metal ions such as calcium, iron, and aluminum in aqueous solutions. The reaction conditions usually involve a neutral to slightly alkaline pH to facilitate the formation of stable complexes.

Major Products Formed: The major products of these reactions are the metal-gluceptate complexes, which are stable and soluble in water. These complexes are used in various applications, including water treatment and industrial processes .

Comparaison Avec Des Composés Similaires

Calcium gluceptate: Used as a calcium supplement to treat hypocalcemia.

Sodium citrate: Another chelating agent used in food and pharmaceuticals.

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various industries.

Uniqueness: Gluceptate sodium dihydrate is unique due to its high compatibility with strong alkaline mediums and its ability to form stable complexes with a wide range of metal ions. Unlike some other chelating agents, it is non-toxic and non-hazardous, making it suitable for use in sensitive applications such as cosmetics and pharmaceuticals .

Propriétés

Numéro CAS |

10094-62-9 |

|---|---|

Formule moléculaire |

C7H16NaO9 |

Poids moléculaire |

267.19 g/mol |

Nom IUPAC |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |

InChI |

InChI=1S/C7H14O8.Na.H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;/h2-6,8-13H,1H2,(H,14,15);;1H2/t2-,3-,4+,5-,6-;;/m1../s1 |

Clé InChI |

IOQLZVQKTDKIOZ-PKXGBZFFSA-N |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O.O.[Na] |

SMILES canonique |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.O.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.